molecular formula C13H15NO4 B11797431 Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B11797431
M. Wt: 249.26 g/mol
InChI Key: LCNZQWUCNHNEPN-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique fused ring structure, which includes both a benzene ring and an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an ethyl-substituted benzaldehyde with an amine to form an intermediate, which is then cyclized using a suitable reagent to form the oxazepine ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

    Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate: shares similarities with other oxazepine derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an ethyl group and a methyl ester group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Biological Activity

Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS: 1707567-14-3) is a heterocyclic compound belonging to the oxazepine class. Its unique structure contributes to various biological activities that have garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H15NO4C_{13}H_{15}NO_4 and a molecular weight of approximately 249.26 g/mol. The structure includes a fused ring system comprising a benzene ring and an oxazepine ring, with specific substitutions that enhance its biological activity.

Property Value
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
CAS Number1707567-14-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking enzymatic functions.
  • Receptor Modulation : It can modulate the activity of receptors involved in various signaling pathways, influencing cellular responses.

Antitumor Activity

Recent studies indicate promising antitumor properties for this compound. Research has shown that derivatives with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance:

  • Case Study : A derivative of oxazepine demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound could enhance the efficacy of doxorubicin, a common chemotherapeutic agent.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

  • In Vitro Studies : Preliminary tests showed that the compound exhibits moderate antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory potential is also being investigated. Analogous compounds in the oxazepine class have shown efficacy in reducing inflammation markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Compound Name Molecular Formula Key Features
Methyl 4-cyclohexyl-3-oxo-benzoxazepineC17H21NO4Enhanced lipophilicity due to cyclohexyl group
Methyl 3-(2,2,2-trifluoroethyl)-2,3,4-tetrahydrobenzo[f][1,4]oxazepineC15H16F3N2O4Increased reactivity due to trifluoroethyl group
4-Ethyl-3-oxo-benzoxazepineC12H13NO2Simpler structure lacking carboxylate functionality

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 4-ethyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C13H15NO4/c1-3-14-7-10-6-9(13(16)17-2)4-5-11(10)18-8-12(14)15/h4-6H,3,7-8H2,1-2H3

InChI Key

LCNZQWUCNHNEPN-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O

Origin of Product

United States

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